

# Foslinanib: A Technical Overview of its Chemical Structure, Properties, and Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Foslinanib** (CVM-1118) is an orally bioavailable, small molecule quinoline derivative under investigation as a potent anti-cancer agent.[1][2] It functions as a prodrug, rapidly converting to its active metabolite, CVM-1125, which targets the mitochondrial chaperone protein TRAP1 (TNF receptor-associated protein 1).[3][4] This inhibition disrupts mitochondrial function, leading to apoptosis, and uniquely, interferes with vasculogenic mimicry (VM), a process exploited by aggressive tumors to form their own blood supply channels.[2][3][5] This document provides a detailed examination of **Foslinanib**'s chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings.

## **Chemical Structure and Physicochemical Properties**

**Foslinanib** is a synthetic 2-phenyl-4-quinolone derivative.[3] The presence of a phosphate ester enhances its bioavailability.[6]

#### **Chemical Identifiers**



| Identifier        | Value                                                                         |  |
|-------------------|-------------------------------------------------------------------------------|--|
| IUPAC Name        | [2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] dihydrogen phosphate[7] |  |
| SMILES            | COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=C<br>C=C3)F)OP(=O)(O)O[7]                   |  |
| Molecular Formula | C16H13FNO6P[7][8][9][10]                                                      |  |
| CAS Number        | 1256037-60-1 (Free Acid)[7][11]                                               |  |
| Synonyms          | CVM-1118, TRX-818[5][7][11]                                                   |  |

**Physicochemical Data** 

| Property         | Value                                         |  |
|------------------|-----------------------------------------------|--|
| Molecular Weight | 365.25 g/mol [7][10]                          |  |
| Melting Point    | 179-181 °C[9]                                 |  |
| рКа              | 1 ± 0.10 (Predicted)[9]                       |  |
| Density          | 1.527 ± 0.06 g/cm <sup>3</sup> (Predicted)[9] |  |

# **Mechanism of Action and Signaling Pathway**

**Foslinanib** is a prodrug that is rapidly and completely dephosphorylated in vivo to its active metabolite, CVM-1125.[3][4] CVM-1125 exerts its anti-cancer effects primarily by targeting the mitochondrial protein TRAP1.[3][12]

The key mechanisms include:

- Induction of Apoptosis: By binding to and reducing the protein levels of TRAP1, CVM-1125 induces mitochondrial-mediated apoptosis.[3][5]
- Inhibition of Vasculogenic Mimicry (VM): CVM-1125 inhibits the formation of vascular-like channels by aggressive cancer cells, a process distinct from traditional angiogenesis.[2][3][6] This is achieved by impeding downstream signaling from TRAP1, which leads to the



destabilization of Hypoxia-Inducible Factor 1-alpha (HIF- $1\alpha$ ) and a reduction in cellular succinate levels.[3][4][13]

• Cell Cycle Arrest: **Foslinanib** has been shown to cause cell cycle arrest at the G2/M phase in a dose-dependent manner.[3][14]

## **Signaling Pathway Diagram**



Click to download full resolution via product page



Caption: Signaling pathway of Foslinanib (CVM-1118).

## **Preclinical and Clinical Efficacy**

**Foslinanib** has demonstrated significant anti-cancer activity in a broad range of preclinical models and is currently in Phase 2 clinical development.[3][7]

## In Vitro Cytotoxicity

The active metabolite, CVM-1125, has shown potent growth inhibitory and cytotoxic effects at nanomolar concentrations across the NCI-60 panel of human cancer cell lines.[3][4][14]

| Cell Line                                                                                                            | Cancer Type         | IC50 (nM) of CVM-1125 |
|----------------------------------------------------------------------------------------------------------------------|---------------------|-----------------------|
| A549                                                                                                                 | Non-Small Cell Lung | < 50                  |
| DU-145                                                                                                               | Prostate            | < 50                  |
| HT-29                                                                                                                | Colon               | < 50                  |
| MDA-MB-231                                                                                                           | Breast              | < 50                  |
| Mia PaCa-2                                                                                                           | Pancreatic          | < 50                  |
| U118MG                                                                                                               | Glioblastoma        | < 50                  |
| MDA-MB-435 (M14)                                                                                                     | Melanoma            | < 50                  |
| NCI-ADR-RES                                                                                                          | Ovarian (Resistant) | < 50                  |
| SK-N-MC                                                                                                              | Neuroblastoma       | < 50                  |
| (Data extracted from a study where both CVM-1118 and CVM-1125 showed IC50 values below 50 nM in all tested lines)[3] |                     |                       |

#### **Clinical Trials**

**Foslinanib** is under investigation in a Phase 2a clinical trial for patients with advanced neuroendocrine tumors (NCT03600233).[7] In February 2025, it was reported that in a Phase II



trial, the drug showed a favorable safety profile and extended progression-free survival in patients with pancreatic neuroendocrine tumors (PNETs).[12] Consequently, the U.S. FDA granted **Foslinanib** Orphan Drug Designation for the treatment of PNETs on January 31, 2025. [12]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of **Foslinanib**.

### **Cell Viability and Cytotoxicity Assay**

- Objective: To determine the concentration of **Foslinanib** or its active metabolite required to inhibit cancer cell growth by 50% (IC50).
- · Methodology:
  - Cell Culture: Human cancer cell lines (e.g., A549, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Calf Serum (FCS).[3]
  - Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
  - Treatment: Cells are treated with a serial dilution of CVM-1118 or CVM-1125 for a specified period (e.g., 48-72 hours).
  - Assay: Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.
  - Analysis: The absorbance is read using a plate reader, and the data is used to calculate the IC50 values.





Click to download full resolution via product page

Caption: General workflow for an in vitro cytotoxicity assay.

## **Cell Cycle Analysis by Flow Cytometry**

- Objective: To determine the effect of **Foslinanib** on the cell cycle distribution of cancer cells.
- Methodology:



- Treatment: Cancer cells (e.g., HT-29) are treated with varying concentrations of CVM-1118 (e.g., 10 nM, 100 nM) or vehicle control for 48 hours.[3]
- Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
- Staining: Fixed cells are washed and stained with a solution containing propidium iodide
  (PI) and RNase.
- Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence signals are used to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[3]

# Target Identification via Nematic Protein Organization Technique (NPOT)

- Objective: To identify the direct binding target of the active metabolite, CVM-1125.
- Methodology: This proprietary technique, performed by Inoviem Scientific, is based on the Kirkwood-Buff theory of molecular crowding.[3]
  - Sample Preparation: Lysates from cancer cell lines (e.g., COLO205, MCF7) and primary human tumor tissues are used.[3]
  - Interaction Assay: The drug (CVM-1125) is introduced into the cell lysates, and changes in protein aggregation and organization are measured.
  - Target Identification: The specific protein that CVM-1125 interacts with is isolated and identified using mass spectrometry. This process identified TRAP1 as the primary binding target.[3][14]

## **Western Blot Analysis**

- Objective: To measure the changes in protein expression levels following drug treatment.
- Methodology:
  - Treatment: Cells are treated with CVM-1118 for specified time points (e.g., 1, 4, 8, 24 hours).



- Lysis: Cells are lysed to extract total protein.
- Quantification: Protein concentration is determined using a BCA or Bradford assay.
- Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
- Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
- Blocking & Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TRAP1, Smad2, Phospho-Smad2) and a loading control (e.g., β-actin).[13]
- Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.

#### Conclusion

**Foslinanib** is a promising anti-cancer agent with a novel, dual mechanism of action that involves inducing mitochondrial apoptosis and inhibiting vasculogenic mimicry through the targeting of TRAP1. Its oral bioavailability and potent activity at nanomolar concentrations in preclinical models have supported its advancement into clinical trials, where it continues to show potential as a new therapeutic option for difficult-to-treat cancers, particularly neuroendocrine tumors. The ongoing research and clinical studies will further elucidate its full therapeutic potential and identify patient populations most likely to benefit from this innovative treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Foslinanib TaiRx AdisInsight [adisinsight.springer.com]
- 2. Facebook [cancer.gov]

### Foundational & Exploratory





- 3. CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathology & Oncology Research | CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 [porjournal.com]
- 5. Foslinanib (TRX-818, CVM-1118) | TRAP1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Foslinanib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. Foslinanib | C16H13FNO6P | CID 49840582 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Foslinanib [chembk.com]
- 10. GSRS [precision.fda.gov]
- 11. medkoo.com [medkoo.com]
- 12. TaiRx's New Drug CVM-1118 Granted Orphan Drug Designation for Pancreatic Neuroendocrine Tumors (PNETs), Securing Seven Years of Market Exclusivity in the U.S. | TaiRx, Inc. | New Drug Development [trx.com.tw]
- 13. researchgate.net [researchgate.net]
- 14. CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foslinanib: A Technical Overview of its Chemical Structure, Properties, and Anti-Cancer Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607536#the-chemical-structure-and-properties-of-foslinanib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com